In-Depth Technical Guide: 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone
In-Depth Technical Guide: 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone
Executive Summary As drug development pivots toward targeted protein degradation (PROTACs) and highly specific fluorescent receptor probes, the need for versatile, bifunctional chemical building blocks has never been greater. 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone (CAS 141809-45-2) represents a critical intermediate in this space. By combining the privileged butyrophenone pharmacophore—a hallmark of Dopamine D2 receptor antagonists[1]—with an ethylenediamine tail, this compound provides a highly reactive primary amine handle for downstream conjugation. This whitepaper details the structural rationale, self-validating synthetic protocols, and pharmacological applications of this essential intermediate.
Structural Rationale and Physicochemical Profile
The architecture of 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone is deliberately partitioned into two functional domains:
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The Butyrophenone Core: Comprising a phenyl ring conjugated to a ketone, extended by a propyl linker. This core was historically optimized during the discovery of neuroleptics (e.g., haloperidol) to perfectly fit the hydrophobic pocket of the Dopamine D2 receptor[2].
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The Ethylenediamine Tail: Unlike traditional antipsychotics that terminate in a bulky tertiary amine (like piperidine or piperazine), this compound terminates in a primary amine. This modification slightly alters its lipophilicity while providing an essential nucleophilic anchor for creating complex bioconjugates.
Quantitative Physicochemical Data
Understanding the physicochemical properties is vital for predicting solubility, reactivity, and downstream pharmacokinetic behavior. The data below summarizes the core metrics of the compound[3].
| Property | Value | Clinical / Synthetic Relevance |
| IUPAC Name | 4-(2-aminoethylamino)-1-phenylbutan-1-one | Standardized nomenclature for regulatory filing. |
| CAS Number | 141809-45-2 | Unique identifier for sourcing and patent mapping. |
| Molecular Formula | C₁₂H₁₈N₂O | Defines the stoichiometric baseline for synthesis. |
| Molecular Weight | 206.28 g/mol | Low molecular weight allows for bulky downstream additions (e.g., E3 ligase ligands) without exceeding Lipinski's limits. |
| XLogP (Predicted) | 0.5 | High aqueous solubility; ideal for biological assays and formulation. |
| Topological Polar Surface Area | 55.1 Ų | Excellent membrane permeability; well within the < 90 Ų threshold for blood-brain barrier (BBB) penetration. |
Synthetic Methodology and Experimental Protocol
The synthesis of 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone relies on a classic bimolecular nucleophilic substitution (S_N2). However, the presence of a diamine introduces the risk of polyalkylation. As a Senior Application Scientist, I mandate the following protocol to ensure a self-validating, high-yield system.
Causality in Experimental Design
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Why a 10-fold Nucleophile Excess? Ethylenediamine is a potent bidentate nucleophile. If a 1:1 stoichiometric ratio is used, the newly formed secondary amine in the product can attack a second molecule of the electrophile, creating an unwanted tertiary amine dimer. A 10x molar excess kinetically overwhelms the reaction, ensuring strict mono-substitution.
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Why a 1M NaOH Workup? The S_N2 reaction generates HCl, which protonates the newly formed amines, rendering the product highly water-soluble. Washing the organic layer with 1M NaOH ensures the product is completely free-based, allowing it to partition efficiently into the organic phase (Dichloromethane) while the highly polar excess ethylenediamine is washed away in the aqueous phase.
Step-by-Step Protocol
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Preparation: Dissolve 4-chloro-1-phenyl-1-butanone (1.0 eq, 10 mmol) in 20 mL of anhydrous acetonitrile under a nitrogen atmosphere.
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Nucleophilic Addition: Cool the reaction vessel to 0°C using an ice bath. Add anhydrous ethylenediamine (10.0 eq, 100 mmol) dropwise over 15 minutes to control the exothermic amine-halogen exchange.
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Reflux: Remove the ice bath and heat the mixture to 80°C (reflux) for 4 to 6 hours. Self-Validation: Monitor the reaction via TLC (DCM:MeOH 9:1); the disappearance of the UV-active starting material spot (R_f ~0.8) confirms completion.
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Quenching & Concentration: Cool the mixture to room temperature. Concentrate under reduced pressure to remove the majority of the volatile excess ethylenediamine and acetonitrile.
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Extraction: Dissolve the crude residue in 50 mL of Dichloromethane (DCM). Wash the organic layer with 1M NaOH (3 x 20 mL) to free-base the product, followed by a brine wash (20 mL).
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography using a gradient of DCM:MeOH:NH₄OH (90:9:1) to yield the pure target compound as a pale yellow oil.
Synthetic workflow for 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone via SN2 displacement.
Pharmacological Context: D2 Receptor Targeting
The butyrophenone class is pharmacologically renowned for its interaction with the Dopamine D2 receptor (D2R)[1]. D2Rs are G-protein-coupled receptors (GPCRs) that primarily couple to Gαi/o proteins[4].
Mechanistic Pathway
Under physiological conditions, dopamine binds to the D2R, activating the Gi/o protein complex. This activation inhibits adenylyl cyclase (AC), thereby reducing the intracellular conversion of ATP to cyclic AMP (cAMP) and modulating downstream neural signaling[5].
When a butyrophenone derivative acts as an antagonist, it competitively binds to the D2R, blocking dopamine[6]. This prevents the activation of the Gi/o complex, effectively relieving the inhibition on adenylyl cyclase. Consequently, cAMP production is normalized or increased, which is the foundational mechanism behind the antipsychotic efficacy of this chemical class[5].
Signaling pathway of Dopamine D2 receptor antagonism by butyrophenone derivatives.
Applications in Advanced Drug Design
Because 4-((2-Aminoethyl)amino)-1-phenyl-1-butanone possesses an unhindered primary amine, it is a highly sought-after precursor for modern pharmacological engineering:
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Targeted Protein Degradation (PROTACs): The primary amine can be readily coupled to an NHS-ester functionalized PEG linker attached to a Cereblon or VHL E3 ligase recruiting ligand. This transforms the D2R antagonist into a D2R-specific degrader, a cutting-edge approach for treating refractory psychiatric conditions.
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Fluorescent Receptor Probes: Reacting the primary amine with FITC (Fluorescein isothiocyanate) or Cyanine dyes yields high-affinity fluorescent probes. These are utilized in flow cytometry and confocal microscopy to map D2R density in live striatal tissues without the need for radioligands.
References
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PubChem. "1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- | C12H18N2O | CID 86428" National Center for Biotechnology Information. URL:[Link]
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"Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating" MDPI. URL:[Link]
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"New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy" PMC (National Institutes of Health). URL:[Link]
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"The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission" PMC (National Institutes of Health). URL:[Link]
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"Psychopharmacology: Antipsychotic and Antidepressant Drugs" Pocket Dentistry. URL:[Link]
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"The discovery of the butyrophenone-type neuroleptics by P.A.J. Janssen and J.P. Tollenaere" ResearchGate. URL:[Link]
Sources
- 1. 12: Psychopharmacology: Antipsychotic and Antidepressant Drugs | Pocket Dentistry [pocketdentistry.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- | C12H18N2O | CID 86428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating [mdpi.com]
- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
